molecular formula C18H19NO5 B5133244 Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate

Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate

Cat. No.: B5133244
M. Wt: 329.3 g/mol
InChI Key: JGVQLDUXFADFGB-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate is an organic compound with the molecular formula C18H19NO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenoxy group and a propanoylamino group attached to the benzoate core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 3-chloropropanoic acid, and methyl 2-aminobenzoate.

    Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid to form 3-(4-methoxyphenoxy)propanoic acid.

    Amidation Reaction: The intermediate 3-(4-methoxyphenoxy)propanoic acid is then reacted with methyl 2-aminobenzoate under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propanoylamino moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-(4-methoxyphenoxy)propan-1-ol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate can be compared with other similar compounds, such as:

    Methyl 2-[3-(4-methoxyphenyl)propanoylamino]benzoate: Similar structure but lacks the phenoxy group.

    Methyl 2-[3-(4-hydroxyphenoxy)propanoylamino]benzoate: Similar structure but has a hydroxy group instead of a methoxy group.

    Methyl 2-[3-(4-chlorophenoxy)propanoylamino]benzoate: Similar structure but has a chloro group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-13-7-9-14(10-8-13)24-12-11-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVQLDUXFADFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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